![molecular formula C18H16N2OS B2447908 N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide CAS No. 393837-66-6](/img/structure/B2447908.png)
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide” is a compound that contains a thiazole ring. Thiazoles are important heterocyclics exhibiting diverse biological activities . They have been identified to play a necessary role in medicinal chemistry . Thiazole derivatives have a wide range of biological activities such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .
Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom for completing the needs of 6π electrons to satisfy Hückel’s rule . The aromaticity is estimated by the chemical shift of the ring proton .
Aplicaciones Científicas De Investigación
Synthesis and Characterization
- Synthesis Techniques : Compounds with the thiazolylpropanamide core are synthesized using various techniques. For example, one study described the synthesis of N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide, highlighting the use of benzo[d]thiazol-2-amine and flurbiprofen in high yield, characterized by various spectroscopic methods (Manolov, Ivanov, & Bojilov, 2021).
Biological Activities
Anticancer Activity : Certain derivatives of thiazolylpropanamides have shown significant anticancer activities. For instance, a study synthesized a series of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated them against various cancer cell lines, finding some derivatives to have higher anticancer activities than reference drugs (Ravinaik et al., 2021).
Antimicrobial Activity : The thiazolylpropanamide derivatives also display antimicrobial properties. A study on 2-[3-(4-Chlorophenyl)-5-(4-(propane-2-yl) phenyl-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methoxyphenyl)-1,3-thiazol found it to exhibit antifungal and antibacterial effects (Viji et al., 2020).
Anti-Inflammatory and Psychotropic Activities : Some N-thiazolylpropanamide derivatives have been found to exhibit anti-inflammatory and psychotropic activities. For example, a study synthesized N-[1,3-(benzo)thiazol-2-yl]-ω-[3,4-dihydroisoquinolin-2(1H)-yl]alkanamides and reported their marked sedative action and high anti-inflammatory activity (Zablotskaya et al., 2013).
Molecular Docking and Spectroscopy
Molecular Docking Studies : Molecular docking studies have been conducted on thiazolylpropanamides to understand their interaction with biological targets. For example, an investigation into 4-aryl-n-(aryl)-3-(prop-2-en-1-yl)-2,3-dihydro-1,3-thiazol-2-imine derivatives found that these compounds have a high affinity for angiotensin II receptors (Drapak et al., 2019).
Spectroscopic Analysis : Spectroscopic techniques are vital for the characterization of these compounds. For instance, the study of N-(4-Nitrophenyl)-2-{2-[3-(4-chlorophenyl)-5-[4-(propan-2-yl)phenyl]-4,5-dihydro-1H-pyrazol-1-yl]-4-oxo-4,5-dihydro-1,3-thiazol-5-yl}acetamide involved FT-IR, NMR, and LCMS data for its characterization (Salian, Narayana, & Sarojini, 2017).
Propiedades
IUPAC Name |
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2OS/c1-2-17(21)19-15-10-8-13(9-11-15)16-12-22-18(20-16)14-6-4-3-5-7-14/h3-12H,2H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVQSHRIPXNSHIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)C2=CSC(=N2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(2-phenyl-1,3-thiazol-4-yl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

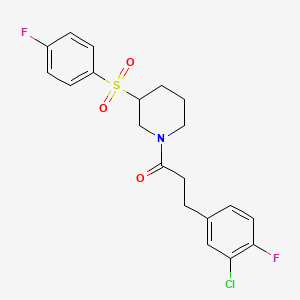
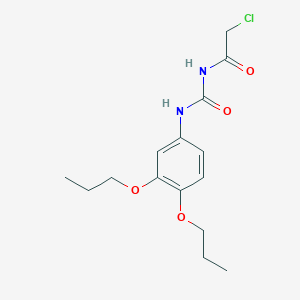
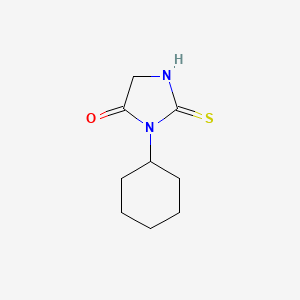
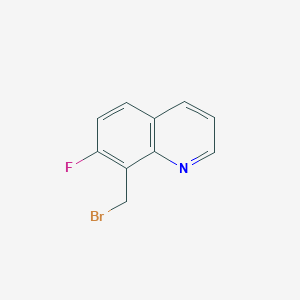
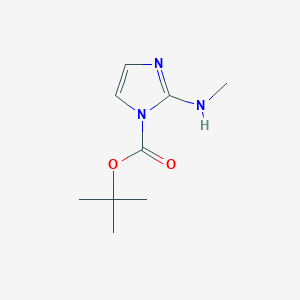
![Methyl 4-((2-(diethylamino)ethyl)(4-fluorobenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2447831.png)
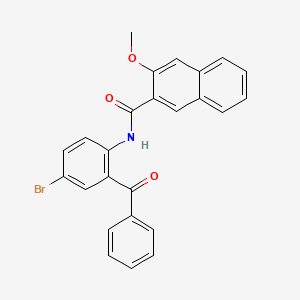
![1-[(2-chloro-6-fluorobenzyl)oxy]-1H-imidazole-2,4,5(3H)-trione](/img/structure/B2447836.png)
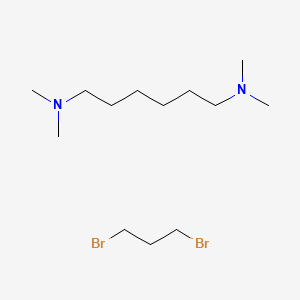
![4-{4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}aniline hydrochloride](/img/structure/B2447840.png)

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-5-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one](/img/structure/B2447845.png)
![(E)-3-(2-chlorophenyl)-N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2447847.png)
![4-(3,4-dichlorophenyl)-6-(2-methoxyethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2447848.png)